molecular formula C19H31N5O2 B5662934 (3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

Cat. No.: B5662934
M. Wt: 361.5 g/mol
InChI Key: ATASUPOKPMNJMO-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole moiety, and a pyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Attachment of the Pyrrolidine Carbonyl Group: This can be done through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.

    Biology: It is used in studies related to cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, including changes in cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, pyrazole moiety, and pyrrolidine carbonyl group, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycosides.

Properties

IUPAC Name

(3R,5R)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-22(7-5-6-15-11-21-23(2)14-15)18(25)16-10-17(13-20-12-16)19(26)24-8-3-4-9-24/h11,14,16-17,20H,3-10,12-13H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASUPOKPMNJMO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2CC(CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCCN(C)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.